molecular formula C9H7ClN2O B1500340 1-(2-Chloro-benzoimidazol-1-yl)-ethanone CAS No. 90533-07-6

1-(2-Chloro-benzoimidazol-1-yl)-ethanone

Cat. No.: B1500340
CAS No.: 90533-07-6
M. Wt: 194.62 g/mol
InChI Key: ZHSRLPPFBXEWIT-UHFFFAOYSA-N
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Description

1-(2-Chloro-benzoimidazol-1-yl)-ethanone is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including their use in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-benzoimidazol-1-yl)-ethanone can be synthesized through several methods, including the condensation of o-phenylenediamine with chloroform in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzoimidazol-1-yl)-ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(2-Chloro-benzoimidazol-1-yl)-ethanone has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-benzoimidazol-1-yl)-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(2-Chloro-benzoimidazol-1-yl)-ethanone is similar to other benzimidazole derivatives, such as 2-chloro-benzimidazole and 2-benzimidazol-1-yl-acetic acid These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • 2-Chloro-benzimidazole

  • 2-Benzimidazol-1-yl-acetic acid

  • 2-(4-Chloro-phenyl)-1H-benzimidazole

  • 2-(3-Chloro-phenyl)-1H-benzimidazole

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chlorobenzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSRLPPFBXEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663473
Record name 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90533-07-6
Record name 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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